Vigabatrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane

9.66e+01 g/L

Synonyms

Canonical SMILES

Inhibition of GABA Transaminase (GABA-T)

Vigabatrin's primary mechanism of action involves inhibiting GABA transaminase (GABA-T), an enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain. GABA is a major inhibitory neurotransmitter, meaning it helps calm down nerve activity. By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, potentially leading to anticonvulsant effects []. This specific action on GABA has made vigabatrin a valuable tool for researchers studying the role of GABAergic signaling in various neurological disorders beyond epilepsy.

Source

[] Epilepsy Foundation. (2020, September 10). Vigabatrin.

Understanding Epilepsy Mechanisms

Due to its effect on GABA, vigabatrin has been used in research to investigate the mechanisms underlying different types of epilepsy. By studying how vigabatrin affects seizure activity, researchers can gain insights into the role of GABAergic dysfunction in various seizure types. This knowledge can contribute to the development of more targeted and effective epilepsy treatments [].

Source

[] Loscher, P., & Rogawski, M. A. (2012). How theories about epileptogenesis can be validated by antiepileptic drugs. Epilepsia, 53(8 Suppl), 6–10.

Exploring Applications Beyond Epilepsy

While epilepsy is the primary therapeutic use of vigabatrin, its effects on GABA signaling have piqued research interest in other neurological conditions. Researchers are exploring the potential of vigabatrin in various contexts, including:

- Spasticity: Some studies suggest vigabatrin might improve spasticity, a condition characterized by muscle stiffness and tightness, by enhancing GABAergic inhibition [].

- Neuropathic pain: Similar to spasticity, vigabatrin's effect on GABA could potentially alleviate neuropathic pain, which arises from damage to nerves.

- Neurodegenerative diseases: The role of GABAergic dysfunction in neurodegenerative diseases like Parkinson's and Huntington's is being investigated. Vigabatrin could be a tool to study these processes, though its use in these conditions requires further exploration.

Vigabatrin is an anticonvulsant medication primarily used to treat refractory complex partial seizures in adults and children, as well as infantile spasms in pediatric patients. Its chemical structure is represented by the formula C₆H₁₁NO₂, and it is classified as a gamma-aminobutyric acid analog. The drug works by irreversibly inhibiting the enzyme gamma-aminobutyric acid transaminase, which is responsible for the breakdown of gamma-aminobutyric acid, thereby increasing its concentration in the central nervous system .

Vigabatrin acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation in the brain []. By inhibiting GABA-T, vigabatrin elevates GABA levels, leading to increased inhibitory neurotransmission and reduced seizure activity.

Physical and Chemical Properties

Vigabatrin's primary safety concern is the potential for permanent visual field loss, particularly in high doses or prolonged use []. Other reported side effects include drowsiness, fatigue, headache, and psychiatric disturbances [].

Please note:

- The synthesis details are not publicly available due to potential commercial sensitivity.

- The safety profile of vigabatrin requires careful monitoring by healthcare professionals.

The primary chemical reaction involving vigabatrin is its interaction with gamma-aminobutyric acid transaminase. By binding to this enzyme, vigabatrin prevents the conversion of gamma-aminobutyric acid into succinic semialdehyde. This irreversible inhibition leads to elevated levels of gamma-aminobutyric acid, enhancing its inhibitory effect on neurotransmission, which is crucial in managing seizure activity .

Vigabatrin can be synthesized through several methods, but a common approach involves the reaction of 4-aminobutyraldehyde with acrylonitrile. This reaction forms an intermediate that undergoes hydrolysis and subsequent cyclization to yield vigabatrin. The synthesis may also involve various protective group strategies to ensure selectivity and yield during the formation of the final compound .

Vigabatrin is primarily indicated for:

- Refractory Complex Partial Seizures: Used as an adjunctive therapy when other treatments have failed.

- Infantile Spasms: Approved for use in infants who have not responded to conventional therapies .

Due to its unique mechanism of action, vigabatrin is particularly valuable in cases where other antiepileptic drugs are ineffective.

Vigabatrin exhibits several drug interactions:

- Phenytoin: Co-administration may decrease phenytoin plasma levels due to induction of cytochrome P450 enzymes.

- Clonazepam: Vigabatrin can increase the peak concentration of clonazepam while decreasing the time to reach this peak.

- Valproate Sodium and Phenobarbital: These drugs also show decreased plasma levels when taken with vigabatrin, although this effect is not clinically significant .

Monitoring these interactions is essential for optimizing therapeutic outcomes and minimizing adverse effects.

Vigabatrin stands out among other antiepileptic drugs due to its unique mechanism of action as an irreversible inhibitor of gamma-aminobutyric acid transaminase. Below are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenobarbital | Enhances gamma-aminobutyric acid activity | Long history of use; sedative properties |

| Valproate Sodium | Increases gamma-aminobutyric acid levels | Broad-spectrum antiepileptic; also used in mood disorders |

| Topiramate | Multiple mechanisms including sodium channel inhibition | Effective for various seizure types; weight loss side effect |

| Lacosamide | Enhances slow inactivation of sodium channels | Unique mechanism; less sedative effects |

Vigabatrin's irreversible action on gamma-aminobutyric acid transaminase differentiates it from these compounds, making it particularly effective in specific patient populations who do not respond to conventional therapies .

Chemical Formula and Composition

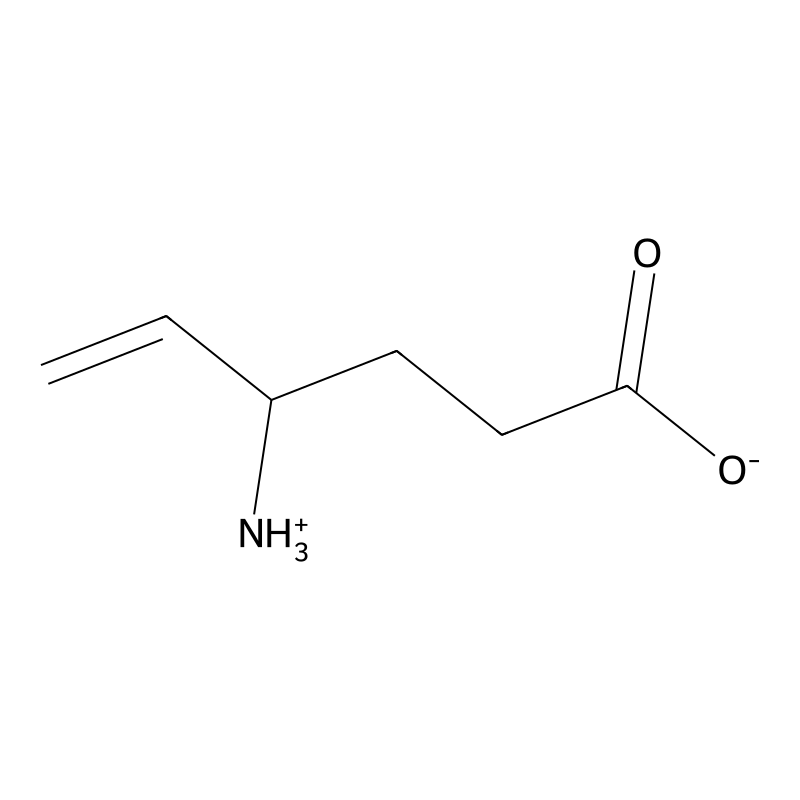

Vigabatrin possesses the molecular formula C₆H₁₁NO₂, representing a compound with six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The compound is systematically named as 4-amino-5-hexenoic acid according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural composition as a hexenoic acid derivative with an amino group positioned at the fourth carbon and a vinyl group at the fifth carbon [1] [2]. This chemical designation distinguishes vigabatrin from its parent molecule gamma-aminobutyric acid through the presence of the characteristic vinyl appendage that extends the carbon chain length from four to six carbons [3] [4].

The molecular composition of vigabatrin reflects its designed function as a structural analog of gamma-aminobutyric acid. The compound maintains the essential amino and carboxylic acid functional groups found in gamma-aminobutyric acid while incorporating the strategically positioned vinyl group that confers its irreversible enzyme inhibitory properties [3] [4]. This structural modification transforms vigabatrin from a simple amino acid into a mechanism-based inactivator of gamma-aminobutyric acid transaminase [5] [6].

Molecular Weight Determination

The molecular weight of vigabatrin has been consistently determined as 129.16 grams per mole across multiple analytical sources [1] [7] [2] [8]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is calculated as 129.078979 daltons [1]. These values have been confirmed through various analytical techniques including mass spectrometry and crystallographic analysis, providing reliable reference standards for pharmaceutical applications [2] [9].

The molecular weight determination is critical for pharmaceutical formulation and dosing calculations. The consistency of reported molecular weight values across different analytical platforms demonstrates the reliability of current analytical methods for vigabatrin characterization [7] [10]. This precise molecular weight information enables accurate stoichiometric calculations in synthetic processes and pharmaceutical preparations.

Structural Relationship to gamma-Aminobutyric Acid

Vigabatrin exhibits a close structural relationship to gamma-aminobutyric acid, functioning as its vinyl-substituted analog [3] [4]. Both compounds share the fundamental amino acid framework consisting of an amino group and a carboxylic acid group separated by an aliphatic carbon chain. However, vigabatrin differs significantly through the incorporation of a vinyl group at the fifth carbon position and the extension of the carbon chain to six carbons compared to gamma-aminobutyric acid's four-carbon structure [3] [4].

The structural similarity between vigabatrin and gamma-aminobutyric acid enables vigabatrin to interact with gamma-aminobutyric acid transaminase with higher affinity than the natural substrate [11] [5]. This enhanced binding affinity results from the vinyl group's ability to participate in mechanism-based enzyme inactivation through covalent modification of the enzyme active site [12] [13]. The vinyl moiety allows vigabatrin to undergo enzyme-catalyzed transformations that lead to irreversible enzyme inhibition, distinguishing it from competitive inhibitors that bind reversibly to enzyme active sites [3] [5].

Studies have demonstrated that vigabatrin's structural design specifically targets gamma-aminobutyric acid transaminase while maintaining minimal interaction with other enzymatic systems [6] [14]. The compound's selectivity arises from its precise molecular geometry that complements the enzyme's active site architecture while providing the reactive vinyl functionality necessary for irreversible inhibition [12] [13].

Stereochemistry

Stereoisomeric Forms

Vigabatrin contains one chiral center located at the fourth carbon atom, resulting in the existence of two stereoisomeric forms: the R and S enantiomers [15] [16]. The commercial pharmaceutical preparation consists of a racemic mixture containing equal proportions of both enantiomers, designated as (R,S)-vigabatrin or (±)-vigabatrin in pharmaceutical nomenclature [15] [17]. This racemic composition reflects the standard manufacturing approach for the compound, despite the differential pharmacological activities of the individual enantiomers [15] [18].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the chiral center is classified based on the spatial arrangement of substituent groups around the fourth carbon atom [19] [20]. The presence of the vinyl group, amino group, carboxylic acid group, and methylene bridge creates a defined stereochemical environment that determines the absolute configuration of each enantiomer [19] [21].

Crystallographic studies have confirmed the stereochemical assignments and provided detailed insights into the three-dimensional arrangements of both enantiomers [11]. X-ray diffraction analysis reveals that racemic vigabatrin crystallizes in specific space groups that accommodate both enantiomers within the crystal lattice structure [11].

R and S Enantiomers

The R(-) enantiomer and S(+) enantiomer of vigabatrin exhibit distinctly different pharmacological profiles despite their identical molecular composition [15] [22] [17]. The S(+) enantiomer, also designated as S-vigabatrin, represents the pharmacologically active component responsible for gamma-aminobutyric acid transaminase inhibition and the resulting anticonvulsant effects [15] [18] [6]. Conversely, the R(-) enantiomer demonstrates no significant pharmacological activity and does not contribute to the therapeutic effects of vigabatrin [15] [18] [6].

Pharmacokinetic studies have revealed important differences in the disposition of the two enantiomers following oral administration [15] [17] [23]. At peak plasma concentrations, the R(-) enantiomer consistently achieves higher levels than the S(+) enantiomer, with concentration ratios approaching 2:1 in clinical studies [15] [17]. This preferential accumulation of the inactive R(-) enantiomer may result from differences in metabolism, distribution, or elimination pathways between the two stereoisomers [15] [23].

The differential pharmacokinetic behavior extends to urinary excretion patterns, where the R(-) enantiomer shows higher recovery rates compared to the S(+) enantiomer [15] [17]. Mean urinary recovery of the S(+) enantiomer approximates 49% of the administered dose, while the R(-) enantiomer recovery reaches 65% [15]. These differences suggest that the S(+) enantiomer undergoes more extensive metabolism or alternative elimination pathways [15] [23].

Pharmacological Activity of Stereoisomers

The pharmacological activity of vigabatrin resides exclusively in the S(+) enantiomer, which functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase [15] [18] [6]. Only the S(+) form demonstrates the ability to inhibit gamma-aminobutyric acid transaminase, corresponding to observations in epileptic animal models where the R(-) form exhibits no anticonvulsant effect [6]. This stereospecific activity has been confirmed through multiple experimental approaches including enzyme inhibition assays and pharmacological studies [18] [6].

The mechanism underlying the stereospecific activity involves the precise molecular recognition between the S(+) enantiomer and the gamma-aminobutyric acid transaminase active site [12] [13]. Computer modeling studies utilizing crystal structure data for gamma-aminobutyric acid transaminase have demonstrated that the S(+) enantiomer adopts the optimal geometric configuration for enzyme binding and subsequent mechanism-based inactivation [12] [13]. The spatial arrangement of functional groups in the S(+) enantiomer enables proper positioning of the vinyl group for the enzymatic reactions that lead to irreversible enzyme modification [12].

Recent research has provided evidence for stereospecific transport mechanisms that may contribute to the differential tissue distribution and activity of vigabatrin enantiomers [18] [24]. Studies have demonstrated that the S(+) enantiomer accumulates preferentially in retinal tissues compared to the R(-) enantiomer, suggesting the involvement of stereospecific transporters [18]. This selective accumulation may explain both the therapeutic efficacy and the retinal toxicity associated with vigabatrin treatment [18].

The stereospecific pharmacology of vigabatrin has important implications for drug development and therapeutic applications [18] [6]. While the current commercial preparation contains both enantiomers, the exclusive activity of the S(+) form suggests that enantiopure formulations could potentially provide equivalent therapeutic benefits with reduced dosing requirements [15] [18].

Physical Properties

Physical State and Appearance

Vigabatrin exists as a crystalline solid under standard conditions, presenting as a white to off-white powder with characteristic pharmaceutical appearance [7] [16] [25]. The compound maintains its solid state at room temperature and demonstrates typical crystalline properties including defined melting behavior and distinctive spectroscopic characteristics [7] [10]. The powder exhibits good flow properties and homogeneous particle distribution suitable for pharmaceutical processing applications [25] [26].

The crystalline nature of vigabatrin has been confirmed through X-ray diffraction studies, which reveal well-defined crystal lattice structures [11]. Morphological examination using scanning electron microscopy demonstrates that vigabatrin crystals exhibit regular geometric shapes consistent with its crystal system [26]. The compound's appearance remains stable under normal storage conditions and does not undergo significant color changes when properly protected from light and moisture [27] [28].

Optical microscopy studies have provided detailed characterization of vigabatrin crystal morphology [11]. The crystals demonstrate birefringence properties characteristic of anisotropic crystalline materials, confirming their ordered molecular arrangement [11]. These optical properties serve as useful identification tools for quality control applications in pharmaceutical manufacturing [26].

Melting Point and Thermal Properties

The melting point of vigabatrin shows some variation depending on the source and analytical conditions, with reported values ranging from 171-176°C according to regulatory documentation to 209°C as cited in chemical databases [7] [16] [10]. The Food and Drug Administration specifications indicate a melting range of 171-176°C for pharmaceutical-grade vigabatrin, representing the standard for commercial preparations [16]. This range reflects the typical variation observed in crystalline pharmaceutical compounds and provides appropriate specifications for quality control purposes [16] [29].

Thermal analysis studies have revealed important insights into vigabatrin's thermal stability and degradation behavior [27] [28]. Differential scanning calorimetry demonstrates that vigabatrin undergoes a sharp melting transition followed by decomposition at higher temperatures [27]. The compound exhibits thermal stability up to its melting point, beyond which degradation reactions become significant [27] [28].

Thermogravimetric analysis confirms that vigabatrin experiences minimal weight loss below its melting point, indicating good thermal stability under normal processing conditions [27]. However, prolonged exposure to elevated temperatures, particularly above 40°C, can lead to measurable degradation [27] [28]. These thermal properties have important implications for pharmaceutical processing, storage, and formulation development [27] [30].

Solubility Parameters

Vigabatrin demonstrates exceptionally high water solubility, with reported values of 452 grams per liter, classifying it as freely soluble in aqueous media [7] [25] [31]. This high aqueous solubility results from the compound's zwitterionic character at physiological pH, where both the amino and carboxylic acid groups exist in ionized forms [25] [32]. The excellent water solubility facilitates rapid dissolution and absorption following oral administration [25] [29].

The solubility profile of vigabatrin varies significantly across different organic solvents [7] [10] [25]. The compound shows slight solubility in methanol and ethanol, reflecting its polar character and hydrogen bonding capabilities [7] [10]. In contrast, vigabatrin demonstrates practically no solubility in non-polar solvents such as methylene chloride, toluene, and hexane [7] [10] [25]. This solubility pattern is consistent with the compound's amphoteric nature and extensive hydrogen bonding capacity [25] [32].

pH-dependent solubility studies reveal that vigabatrin's aqueous solubility varies with solution pH due to the ionization states of its functional groups [32]. At acidic pH values, the amino group becomes protonated while the carboxylic acid remains largely un-ionized, affecting overall solubility [32]. Conversely, at alkaline pH, the carboxylic acid becomes deprotonated while the amino group exists primarily in its neutral form [32]. The compound exhibits optimal solubility near its isoelectric point where both functional groups exist in ionized states [32].

Stability Characteristics

Vigabatrin demonstrates good chemical stability under normal storage conditions but exhibits sensitivity to certain environmental factors [16] [27] [28]. The compound is not hygroscopic, meaning it does not readily absorb moisture from the atmosphere under normal humidity conditions [16] [33]. This characteristic contributes to its storage stability and reduces the risk of degradation due to moisture exposure [16] [34].

Temperature-dependent stability studies have revealed that vigabatrin maintains acceptable stability at room temperature (15-30°C) and under refrigerated conditions (2-8°C) [27] [28] [30]. However, elevated temperature exposure, particularly at 40°C and above, leads to accelerated degradation with measurable decreases in compound content over time [27] [28]. Studies have demonstrated that vigabatrin formulations stored at 40°C show content decreases exceeding 10% after seven days [27] [28].

Light stability investigations indicate that vigabatrin requires protection from direct light exposure to maintain optimal stability [27] [28]. Photodegradation studies have shown that extended exposure to ambient light can lead to gradual compound degradation [27]. Consequently, pharmaceutical formulations typically employ amber glass containers or light-protective packaging to preserve compound integrity [27] [28].

Purity

Physical Description

Color/Form

White to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.16 (LogP)

log Kow = -2.16

log Kow = -1.96 at physiologic pH

0.1

Appearance

Melting Point

209 °C

Storage

UNII

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Kigabeq is indicated in infants and children from 1 month to less than 7 years of age for: Treatment in monotherapy of infantile spasms (West's syndrome). Treatment in combination with other antiepileptic medicinal products for patients with resistant partial epilepsy (focal onset seizures) with or without secondary generalisation, that is where all other appropriate medicinal product combinations have proved inadequate or have not been tolerated.

Treatment of epilepsy

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Vigabatrin is included in the database.

Sabril is indicated as adjunctive therapy for adults and pediatric patients 10 years of age and older with refractory complex partial seizures who have inadequately responded to several alternative treatments and for whom the potential benefits outweigh the risk of vision loss. Sabril is not indicated as a first line agent for complex partial seizures. /Included in US product label/

Sabril is indicated as monotherapy for pediatric patients with infantile spasms 1 month to 2 years of age for whom the potential benefits outweigh the potential risk of vision loss. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AG - Fatty acid derivatives

N03AG04 - Vigabatrin

Mechanism of Action

Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive.

KEGG Target based Classification of Drugs

Transferases (EC2)

Aminotransferase [EC:2.6.1.-]

ABAT [HSA:18] [KO:K13524]

Vapor Pressure

Pictograms

Irritant

Other CAS

60643-86-9

Absorption Distribution and Excretion

Approximately 95% of the drug is eliminated in the urine within 72 hours of administration, of which ~80% is unchanged parent drug.

Vigabatrin is widely distributed throughout the body with a mean steady-state volume of distribution of 1.1 L/kg.

The oral clearance of vigabatrin is 2.4 L/h for infants (5m - 2y), 5.1 L/h for children (3y - 9y), 5.8 L/h for adolescents (10y - 16y), and 7 L/h for adults.

Drug transporters in various tissues, such as intestine, kidney, liver and brain, are recognized as important mediators of absorption, distribution, metabolism and excretion of drug substances. This review gives a current status on the transporter(s) mediating the absorption, distribution, metabolism and excretion properties of the anti-epileptic drug substance vigabatrin. For orally administered drugs, like vigabatrin, the absorption from the intestine is a prerequisite for the bioavailability. Therefore, transporter(s) involved in the intestinal absorption of vigabatrin in vitro and in vivo are discussed in detail. Special focus is on the contribution of the proton-coupled amino acid transporter 1 (PAT1) for intestinal vigabatrin absorption. Furthermore, the review gives an overview of the pharmacokinetic parameters of vigabatrin across different species and drug-food and drug-drug interactions involving vigabatrin.

The aims were to determine blood-brain barrier penetration and brain extracellular pharmacokinetics for the anticonvulsant vigabatrin (VGB; gamma-vinyl-gamma-aminobutyric acid) in brain extracellular fluid and plasma from severe traumatic brain injury (TBI) patients, and to measure the response of gamma-aminobutyric acid (GABA) concentration in brain extracellular fluid. Severe TBI patients (n = 10) received VGB (0.5 g enterally, every 12 hr). Each patient had a cerebral microdialysis catheter; two patients had a second catheter in a different region of the brain. Plasma samples were collected 0.5 hr before and 2, 4 and 11.5 hr after the first VGB dose. Cerebral microdialysis commenced before the first VGB dose and continued through at least three doses of VGB. Controls were seven severe TBI patients with microdialysis, without VGB. After the first VGB dose, the maximum concentration of VGB (Cmax) was 31.7 (26.9-42.6) umol/L (median and interquartile range for eight patients) in plasma and 2.41 (2.03-5.94) umol/L in brain microdialysates (nine patients, 11 catheters), without significant plasma-brain correlation. After three doses, median Cmax in microdialysates increased to 5.22 (4.24-7.14) umol/L (eight patients, 10 catheters). Microdialysate VGB concentrations were higher close to focal lesions than in distant sites. Microdialysate GABA concentrations increased modestly in some of the patients after VGB administration. Vigabatrin, given enterally to severe TBI patients, crosses the blood-brain barrier into the brain extracellular fluid, where it accumulates with multiple dosing. Pharmacokinetics suggest delayed uptake from the blood.

/MILK/ Vigabatrin distributes into milk, probably in small amounts.

The aim of the study was to investigate the intestinal transport mechanisms responsible for vigabatrin absorption in rats by developing a population pharmacokinetic (PK) model of vigabatrin oral absorption. The PK model was used to investigate whether vigabatrin absorption was carrier-mediated and if the proton-coupled amino acid transporter 1 (PAT1) was involved in the absorption processes. Vigabatrin (0.3-300 mg/kg) was administered orally or intravenously to Sprague Dawley rats in the absence or presence of PAT1-ligands l-proline, l-tryptophan or sarcosine. The PK profiles of vigabatrin were described by mechanistic non-linear mixed effects modelling, evaluating PAT1-ligands as covariates on the PK parameters with a full covariate modelling approach. The oral absorption of vigabatrin was adequately described by a Michaelis-Menten type saturable absorption. Using a Michaelis constant of 32.8 mM, the model estimated a maximal oral absorption rate (Vmax) of 64.6mmol/min and dose-dependent bioavailability with a maximum of 60.9%. Bioavailability was 58.5-60.8% at 0.3-30 mg/kg doses, but decreased to 46.8% at 300 mg/kg. Changes in oral vigabatrin PK after co-administration with PAT1-ligands was explained by significant increases in the apparent Michaelis constant. Based on the mechanistic model, a high capacity low affinity carrier is proposed to be involved in intestinal vigabatrin absorption. PAT1-ligands increased the Michaelis constant of vigabatrin after oral co-administration indicating that this carrier could be PAT1.

For more Absorption, Distribution and Excretion (Complete) data for Vigabatrin (10 total), please visit the HSDB record page.

Metabolism Metabolites

Vigabatrin is not significantly metabolized ... .

Almost no metabolic transformation. Does not induce the hepatic cytochrome P450 system. Route of Elimination: Eliminated primarily through renal excretion as unchanged drugs (80%). Half Life: Neonates, 50 mg/kg = 7.5 ± 2.1 hours (due to reduced renal function); Infants = 5.7 hours; Adults = 7.5 hours; Elderly = 12 - 13 hours

Wikipedia

FDA Medication Guides

Vigabatrin

FOR SOLUTION;ORAL

TABLET;ORAL

LUNDBECK PHARMS LLC

10/20/2021

Drug Warnings

Visual field defects, including permanent vision loss, have been reported in infants, children, and adults receiving vigabatrin. Based on clinical studies in adults, bilateral concentric visual field constriction ranging in severity from mild to severe may occur in 30% or more of patients receiving the drug. Severe cases may be characterized by tunnel vision to within 10 degrees of visual fixation, which can lead to disability. In some cases, vigabatrin can also damage the central retina and decrease visual acuity. Because vision assessment may be difficult in infants and children, the frequency and extent of vision loss is poorly characterized in such patients; therefore, the understanding of the risk is mainly based on adult experience with the drug. The possibility that vigabatrin-induced vision loss may be more common, more severe, or have more functional consequences in infants and children than in adults cannot be excluded.

The onset and progression of vision loss with vigabatrin are unpredictable and can occur within weeks of beginning treatment or sooner or at any time after starting therapy, even after months or years. In addition, vision loss may develop or worsen precipitously between vision assessments. Symptoms of vigabatrin-associated vision loss are unlikely to be recognized by patients or caregivers before the impairment is severe. Vision loss of milder severity that is often unrecognized by the patient or caregiver can still adversely affect function. Once detected, vigabatrin-induced visual field defects are irreversible and will not improve even after the drug is discontinued. In addition, it is possible that further impairment of vision may occur following drug discontinuance. Risk of vision loss increases with increasing dosages and cumulative exposure to vigabatrin; however, no dosage or exposure to the drug is known to be free of the risk of vision loss. Some studies have suggested that smoking, age, and male gender are possible risk factors for developing visual field defects.

In patients with infantile spasms, vigabatrin therapy should be withdrawn if a substantial clinical benefit is not observed within 2-4 weeks of initiating the drug. If, in the clinical judgment of the prescribing clinician, evidence of treatment failure becomes obvious earlier than 2-4 weeks, vigabatrin treatment should be discontinued at that time.

For more Drug Warnings (Complete) data for Vigabatrin (25 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of vigabatrin is about 5.7 hours for infants (5 months - 2 years), 9.5 hours for children (10 years - 16 years), and 10.5 hours for adults.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: B. W. Metcalf, M. Jung, United States of America patent 3960927 (1976 to Richardson-Merrell).

Clinical Laboratory Methods

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F).

Interactions

Based on population pharmacokinetic modeling, concurrent administration of vigabatrin and rufinamide appears to be associated with a slight to moderate decrease in mean steady-state plasma concentrations of rufinamide (ranging from a decrease of approximately 14-15% in adults to a decrease of approximately 30% in children). Although the clinical importance of this potential interaction remains to be established, some clinicians recommend careful patient monitoring when either anticonvulsant is initiated or discontinued; rufinamide dosage adjustment should be considered if clinically necessary.

In controlled clinical studies, concomitant administration of phenytoin and vigabatrin resulted in moderate reductions (averaging 16-20%) in total plasma phenytoin concentrations, probably due to induction of CYP2C9. In a pharmacokinetic study evaluating a possible interaction between vigabatrin and phenytoin, mean plasma phenytoin concentrations fell by 23% during the fifth week of concurrent administration. Such reductions may be of little clinical importance, and phenytoin dosage adjustments are not routinely required; however, phenytoin dosage adjustment should be considered if clinically indicated.

In a study in healthy individuals, concomitant administration of vigabatrin (1.5 g twice daily) with clonazepam (0.5 mg) did not affect plasma concentrations of vigabatrin; however, mean peak plasma clonazepam concentrations increased by 30% and mean time to peak clonazepam concentrations decreased by 45%, which may increase the risk of clonazepam-associated adverse effects. In another study in healthy individuals, vigabatrin did not appear to potentiate the CNS effects of clonazepam during concurrent administration.

For more Interactions (Complete) data for Vigabatrin (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: O'Callaghan FJ, Edwards SW, Alber FD, Hancock E, Johnson AL, Kennedy CR, Likeman M, Lux AL, Mackay M, Mallick AA, Newton RW, Nolan M, Pressler R, Rating D, Schmitt B, Verity CM, Osborne JP; participating investigators. Safety and effectiveness of hormonal treatment versus hormonal treatment with vigabatrin for infantile spasms (ICISS): a randomised, multicentre, open-label trial. Lancet Neurol. 2017 Jan;16(1):33-42. doi: 10.1016/S1474-4422(16)30294-0. Epub 2016 Nov 10. PubMed PMID: 27838190.

3: Ko A, Youn SE, Chung HJ, Kim SH, Lee JS, Kim HD, Kang HC. Vigabatrin and high-dose prednisolone therapy for patients with West syndrome. Epilepsy Res. 2018 Sep;145:127-133. doi: 10.1016/j.eplepsyres.2018.06.013. Epub 2018 Jun 23. PubMed PMID: 29966811.

4: Tolbert D, Reid S, Harris S, Bekersky I. Vigabatrin Lacks Proarrhythmic Potential: Results from a Thorough QT/QTc Study in Healthy Volunteers. Clin Ther. 2017 Aug;39(8):1639-1648. doi: 10.1016/j.clinthera.2017.06.006. Epub 2017 Jun 28. PubMed PMID: 28668627.

5: Jackson MC, Jafarpour S, Klehm J, Thome-Souza S, Coughlin F, Kapur K, Loddenkemper T. Effect of vigabatrin on seizure control and safety profile in different subgroups of children with epilepsy. Epilepsia. 2017 Sep;58(9):1575-1585. doi: 10.1111/epi.13836. Epub 2017 Jul 10. PubMed PMID: 28691157.

6: Hussain SA, Tsao J, Li M, Schwarz MD, Zhou R, Wu JY, Salamon N, Sankar R. Risk of vigabatrin-associated brain abnormalities on MRI in the treatment of infantile spasms is dose-dependent. Epilepsia. 2017 Apr;58(4):674-682. doi: 10.1111/epi.13712. Epub 2017 Feb 23. PubMed PMID: 28230253.

7: Lux AL, Edwards SW, Hancock E, Johnson AL, Kennedy CR, Newton RW, O'Callaghan FJ, Verity CM, Osborne JP; United Kingdom Infantile Spasms Study. The United Kingdom Infantile Spasms Study (UKISS) comparing hormone treatment with vigabatrin on developmental and epilepsy outcomes to age 14 months: a multicentre randomised trial. Lancet Neurol. 2005 Nov;4(11):712-7. PubMed PMID: 16239177.

8: Lux AL, Edwards SW, Hancock E, Johnson AL, Kennedy CR, Newton RW, O'Callaghan FJ, Verity CM, Osborne JP. The United Kingdom Infantile Spasms Study comparing vigabatrin with prednisolone or tetracosactide at 14 days: a multicentre, randomised controlled trial. Lancet. 2004 Nov 13-19;364(9447):1773-8. PubMed PMID: 15541450.

9: French JA. Vigabatrin. Epilepsia. 1999;40 Suppl 5:S11-6. Review. PubMed PMID: 10530689.

10: Hemming K, Maguire MJ, Hutton JL, Marson AG. Vigabatrin for refractory partial epilepsy. Cochrane Database Syst Rev. 2013 Jan 31;(1):CD007302. doi: 10.1002/14651858.CD007302.pub2. Review. PubMed PMID: 23440814.

11: Wheless JW, Ramsay RE, Collins SD. Vigabatrin. Neurotherapeutics. 2007 Jan;4(1):163-72. Review. PubMed PMID: 17199033.

12: Xiao Y, Gan L, Wang J, Luo M, Luo H. Vigabatrin versus carbamazepine monotherapy for epilepsy. Cochrane Database Syst Rev. 2015 Nov 18;(11):CD008781. doi: 10.1002/14651858.CD008781.pub3. Review. PubMed PMID: 26580100.

13: Knupp KG. Hormonal therapy with vigabatrin is superior to hormonal therapy alone in infantile spasms. J Pediatr. 2017 May;184:235-238. doi: 10.1016/j.jpeds.2017.02.051. PubMed PMID: 28434569.

14: O'Callaghan FJK, Edwards SW, Alber FD, Cortina Borja M, Hancock E, Johnson AL, Kennedy CR, Likeman M, Lux AL, Mackay MT, Mallick AA, Newton RW, Nolan M, Pressler R, Rating D, Schmitt B, Verity CM, Osborne JP; International Collaborative Infantile Spasms Study (ICISS) investigators. Vigabatrin with hormonal treatment versus hormonal treatment alone (ICISS) for infantile spasms: 18-month outcomes of an open-label, randomised controlled trial. Lancet Child Adolesc Health. 2018 Oct;2(10):715-725. doi: 10.1016/S2352-4642(18)30244-X. Epub 2018 Aug 29. PubMed PMID: 30236380.

15: Ohtsuka Y. Efficacy and safety of vigabatrin in Japanese patients with infantile spasms: Primary short-term study and extension study. Epilepsy Behav. 2018 Jan;78:134-141. doi: 10.1016/j.yebeh.2017.09.010. Epub 2017 Dec 22. PubMed PMID: 29190579.

16: D'Alonzo R, Rigante D, Mencaroni E, Esposito S. West Syndrome: A Review and Guide for Paediatricians. Clin Drug Investig. 2018 Feb;38(2):113-124. doi: 10.1007/s40261-017-0595-z. Review. PubMed PMID: 29086890.

17: Nøhr MK, Juul RV, Thale ZI, Holm R, Kreilgaard M, Nielsen CU. Is oral absorption of vigabatrin carrier-mediated? Eur J Pharm Sci. 2015 Mar 10;69:10-8. doi: 10.1016/j.ejps.2014.12.018. Epub 2015 Jan 3. PubMed PMID: 25562534.

18: Spelbrink EM, Mabud TS, Reimer R, Porter BE. Plasma taurine levels are not affected by vigabatrin in pediatric patients. Epilepsia. 2016 Aug;57(8):e168-72. doi: 10.1111/epi.13447. Epub 2016 Jun 26. PubMed PMID: 27344989.

19: Zhao J, Shin Y, Jin Y, Jeong KM, Lee J. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jan 1;1040:199-207. doi: 10.1016/j.jchromb.2016.11.016. Epub 2016 Nov 10. PubMed PMID: 27866846.

20: Hussain K, Walsh TJ, Chazen JL. Brain MRI findings with vigabatrin therapy: case report and literature review. Clin Imaging. 2016 Jan-Feb;40(1):180-2. doi: 10.1016/j.clinimag.2015.07.016. Epub 2015 Jul 17. Review. PubMed PMID: 26526789.